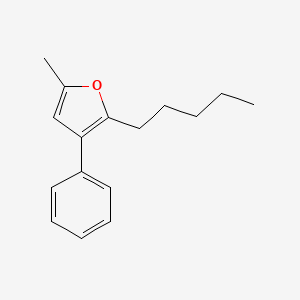

5-Methyl-2-pentyl-3-phenylfuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pentyl-3-phenylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c1-3-4-6-11-16-15(12-13(2)17-16)14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEJXBFZPUAQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C=C(O1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705309 | |

| Record name | 5-Methyl-2-pentyl-3-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001207-02-8 | |

| Record name | 5-Methyl-2-pentyl-3-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-Methyl-2-pentyl-3-phenylfuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-methyl-2-pentyl-3-phenylfuran is limited in publicly available literature. This guide has been compiled by leveraging data from structurally analogous compounds and well-established principles of organic chemistry to provide a comprehensive predictive overview of its chemical properties, synthesis, and potential biological relevance.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide focuses on the chemical properties of this compound, a trisubstituted furan. By examining its predicted physicochemical characteristics, outlining a plausible synthetic route, and exploring its potential biological activities through analogy with related compounds, this document aims to provide a valuable resource for researchers interested in the therapeutic potential of novel furan derivatives.

Physicochemical and Spectroscopic Properties

The chemical properties of this compound have been estimated based on data from analogous compounds such as 2-pentylfuran, 3-phenylfuran, and other substituted furans.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound and its structural analogues.

| Property | This compound (Predicted) | 2-Pentylfuran | 3-Phenylfuran[1] | 2-Methyl-5-pentylfuran[2] |

| Molecular Formula | C₁₆H₂₀O | C₉H₁₄O | C₁₀H₈O | C₁₀H₁₆O |

| Molecular Weight ( g/mol ) | 228.33 | 138.21 | 144.17 | 152.24 |

| Boiling Point (°C) | ~280-300 | 162-163 | 225-227 | Not available |

| Density (g/mL) | ~0.95-1.05 | 0.886 | 1.076 | Not available |

| Refractive Index | ~1.52-1.54 | 1.447 | 1.586 | Not available |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. | Not available |

Predicted Spectroscopic Data

Spectroscopic data for this compound is predicted based on the analysis of its structural components and data from similar furan derivatives.

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 5H, Ar-H), 6.15 (s, 1H, furan H-4), 2.65 (t, 2H, -CH₂-pentyl), 2.25 (s, 3H, -CH₃), 1.60-1.70 (m, 2H, -CH₂-pentyl), 1.25-1.40 (m, 4H, -CH₂-pentyl), 0.85-0.95 (t, 3H, -CH₃ pentyl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (furan C-5), 140-145 (furan C-2), 130-135 (Ar C-ipso), 128-130 (Ar C-ortho, C-meta), 125-128 (Ar C-para), 115-120 (furan C-3), 105-110 (furan C-4), 31.5 (-CH₂-), 28.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃ pentyl), 12.0 (-CH₃) |

| Mass Spectrometry (EI) | Predicted m/z: 228 (M⁺), prominent fragments from benzylic cleavage and fragmentation of the pentyl chain. |

Synthesis and Experimental Protocols

The most versatile and widely applicable method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4][5]

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below, starting from readily available precursors. This pathway involves the creation of a 1,4-dicarbonyl intermediate followed by a Paal-Knorr cyclization.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Paal-Knorr Furan Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

-

3-Phenyl-2,5-nonanedione (1,4-diketone precursor)

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄, HCl)[4]

-

Toluene or another suitable solvent

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 1,4-diketone (1 equivalent) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed. Water will be collected in the Dean-Stark trap.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, many furan and phenylfuran derivatives have been reported to exhibit significant biological activities.

Anticipated Biological Profile

Based on structure-activity relationships of similar compounds, this compound could potentially exhibit:

-

Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxicity against various cancer cell lines. The presence of the phenyl group is often associated with enhanced anticancer effects.

-

Antimicrobial Activity: Furan derivatives have been investigated for their antibacterial and antifungal properties. The lipophilic nature of the pentyl group may facilitate membrane interaction and contribute to antimicrobial action.

Potential Modulation of Signaling Pathways

Several studies have indicated that furan derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit PI3K, leading to downstream effects that suppress cell proliferation and promote apoptosis.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the broader class of biologically active furan derivatives. This technical guide provides a predictive framework for its chemical properties and a practical approach to its synthesis. The potential for this compound to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical cellular signaling pathways, warrants further investigation. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research and development efforts in this promising area of medicinal chemistry.

References

- 1. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Methyl-2-pentyl-3-phenylfuran. As this is a potentially new chemical entity, publicly available spectroscopic data is not available. This guide, therefore, presents predicted spectral characteristics based on data from structurally analogous compounds. Furthermore, it details the standardized experimental protocols required to obtain and verify the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from known data of 2-pentylfuran, 3-phenylfuran, and 5-methylfurfural. These values serve as a reference for the anticipated spectral features of the target compound.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| Furan-H (position 4) | ~6.10 | Singlet |

| -CH₂- (pentyl, adjacent to furan) | ~2.60 | Triplet |

| -CH₃ (on furan) | ~2.30 | Singlet |

| -(CH₂)₃- (pentyl) | 1.30 - 1.70 | Multiplet |

| -CH₃ (pentyl) | ~0.90 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~135 |

| Phenyl C-H | 125 - 129 |

| Furan C-O (C2) | ~157 |

| Furan C-O (C5) | ~152 |

| Furan C-Ph (C3) | ~120 |

| Furan C-H (C4) | ~105 |

| -CH₂- (pentyl, adjacent to furan) | ~28 |

| -(CH₂)₃- (pentyl) | 22 - 32 |

| -CH₃ (on furan) | ~14 |

| -CH₃ (pentyl) | ~14 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (Aromatic) | 3000 - 3100 |

| C-H stretching (Aliphatic) | 2850 - 3000 |

| C=C stretching (Aromatic ring) | 1500 - 1600 |

| C=C stretching (Furan ring) | 1450 - 1550 |

| C-O-C stretching (Furan ring) | 1000 - 1250 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 228.15 | Molecular Ion |

| [M-C₄H₉]⁺ | 171.08 | Loss of a butyl radical from the pentyl group |

| [C₆H₅CO]⁺ | 105.03 | Phenylacylium ion |

| [C₅H₁₁]⁺ | 71.09 | Pentyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1][2] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[1]

-

If required for chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]

-

Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for a liquid sample):

-

Data Acquisition:

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and correlate them to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization:

-

For a volatile compound like a furan derivative, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[5][6]

-

Inject a dilute solution of the sample into the GC, where it is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common method for furan derivatives, where the sample molecules are bombarded with high-energy electrons to create a molecular ion and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of Novel Furan Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: While the specific crystal structure of 5-Methyl-2-pentyl-3-phenylfuran has not been publicly documented, this guide provides a comprehensive overview of the principles and methodologies required for its determination. Focusing on single-crystal X-ray diffraction, the gold standard for structural elucidation of small organic molecules, this document outlines the experimental workflow, data analysis, and standard presentation of crystallographic information. The protocols and data formats detailed herein serve as a robust framework for the structural analysis of novel furan derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Furan derivatives represent a class of heterocyclic compounds with a wide range of biological activities and applications. The precise three-dimensional arrangement of atoms within these molecules, as determined by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR), designing new therapeutic agents, and engineering materials with desired properties. This guide uses the novel compound this compound as a representative example to detail the process of crystal structure determination.

The Pathway to Crystal Structure Elucidation

The determination of a novel compound's crystal structure is a multi-step process that begins with synthesis and culminates in the public deposition of structural data. The overall workflow integrates chemical synthesis, purification, crystallization, and advanced analytical techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] The three basic steps are obtaining a suitable crystal, collecting diffraction data, and solving the structure.[2]

3.1. Synthesis and Crystallization

-

Synthesis: this compound would first be synthesized. Classic methods for synthesizing substituted furans include the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with a dehydrating agent like phosphorus pentoxide, or the Feist–Benary synthesis.[3]

-

Purification: The crude product must be purified to a high degree, typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

-

Single Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal, ideally larger than 0.1 mm in all dimensions, free of significant imperfections.[2][4] Common techniques for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent gradually lowers the solubility, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

-

3.2. Data Collection

The selected crystal is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam.[2][5] Modern diffractometers automate the process of rotating the crystal and collecting the diffraction pattern.

-

Mounting: A suitable crystal is selected under a microscope and mounted on a loop or glass fiber.

-

Centering: The crystal is centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, unique set of diffraction data with appropriate redundancy. The crystal is rotated in the X-ray beam, and hundreds or thousands of images are recorded on a detector.[5]

3.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).[6]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods, which use statistical relationships between reflection intensities.[2]

-

Structure Refinement: An initial molecular model is built into the electron density map. The positions of the atoms, their displacement parameters (describing thermal motion), and other variables are then refined using a least-squares algorithm to achieve the best possible fit with the experimental diffraction data.[1]

Data Presentation and Interpretation

Crystallographic data is standardized and presented in a Crystallographic Information File (CIF).[7][8][9] This machine-readable text file contains all relevant information about the experiment and the final structure.[10] Key quantitative data are summarized in tables for easy comparison and assessment of quality.

Table 1: Example Crystal Data and Structure Refinement for C₁₆H₂₀O

(Note: The following data are illustrative for a hypothetical small organic molecule and do not represent actual data for this compound.)

| Parameter | Value |

| Empirical formula | C₁₆H₂₀O |

| Formula weight | 228.33 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 15.789(5) Å |

| α | 90° |

| β | 105.34(1)° |

| γ | 90° |

| Volume | 1303.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.162 Mg/m³ |

| Absorption coefficient | 0.071 mm⁻¹ |

| F(000) | 496 |

| Data collection | |

| Reflections collected | 9542 |

| Independent reflections | 2301 [R(int) = 0.045] |

| Refinement | |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

Table 2: Example Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.2541(2) | 0.8432(3) | 0.4521(1) | 0.025(1) |

| C1 | 0.3682(3) | 0.7654(4) | 0.4893(2) | 0.022(1) |

| C2 | 0.4511(3) | 0.8311(4) | 0.5420(2) | 0.023(1) |

| C3 | 0.3955(3) | 0.9450(4) | 0.5611(2) | 0.024(1) |

| C4 | 0.2819(3) | 0.9633(4) | 0.5012(2) | 0.026(1) |

| ... | ... | ... | ... | ... |

From these data, precise bond lengths, bond angles, and torsion angles can be calculated, providing a complete three-dimensional model of the molecule as it exists in the crystalline state.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, the methods for its determination are well-established. Single-crystal X-ray diffraction offers an unambiguous route to defining its molecular geometry. The detailed protocols and data presentation standards outlined in this guide provide the necessary framework for researchers and drug development professionals to pursue the structural elucidation of this and other novel furan derivatives, thereby enabling deeper insights into their chemical behavior and biological function.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide on the Potential Mechanism of Action of 5-Methyl-2-pentyl-3-phenylfuran

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific mechanism of action, biological activity, or signaling pathways of 5-Methyl-2-pentyl-3-phenylfuran. This guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of structurally related furan-containing compounds. The proposed pathways and experimental protocols are intended to serve as a framework for future research into this molecule.

Introduction

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its presence can enhance binding affinity, selectivity, and the overall pharmacokinetic profiles of drug candidates.[2] Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The furan nucleus can also act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can be advantageous in drug design.[1] This guide will explore the potential mechanism of action of this compound by examining the activities of analogous substituted furans.

Potential Pharmacological Activities and Mechanisms of Action

The biological activity of furan derivatives is largely dictated by the nature and position of their substituents.[1] For this compound, the combination of alkyl (methyl, pentyl) and aryl (phenyl) groups suggests several potential pharmacological roles.

1. Antimicrobial and Antifungal Activity

Many furan-containing compounds exhibit potent antimicrobial properties.[4] For instance, the antibacterial action of nitrofurantoin involves the enzymatic reduction of the nitro group within bacterial cells to generate reactive intermediates that damage ribosomal proteins and DNA.[1] In this context, the furan ring serves as a critical scaffold for this bioactivation.[1]

Structurally similar phenylfuran derivatives have also demonstrated antimicrobial and antiproliferative activities.[5] A proposed mechanism for this compound could involve disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the pentyl and phenyl groups may facilitate its partitioning into microbial cell membranes, leading to altered membrane fluidity and function.

Some 3-phenyl-furanone derivatives, which share the 3-phenylfuran core, have shown significant antifungal activity, particularly against Aspergillus fumigatus.[6] This suggests that the 3-phenylfuran moiety could be a key pharmacophore for antifungal action, potentially through the inhibition of fungal-specific enzymes.

2. Anticancer Activity

The furan nucleus is a scaffold for a variety of anticancer agents.[4] Substituted phenylfurans, in particular, have been investigated as potential therapeutics. For example, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as inhibitors of human sirtuin 2 (SIRT2), a histone deacetylase that is a promising target in oncology.[7] It is plausible that this compound could interact with specific enzymes or receptors involved in cancer cell proliferation and survival.

Another potential mechanism could be the induction of DNA damage. While not a primary therapeutic goal, some phenylfuranylnicotinamidines have been shown to possess nuclease-like DNA degradation abilities.[5]

3. Central Nervous System (CNS) Activity

Certain furan derivatives have been reported to possess CNS depressant and analgesic activities.[8] The overall lipophilicity of this compound might allow it to cross the blood-brain barrier, suggesting a potential for CNS-related effects. The mechanism for such activity would likely involve modulation of neurotransmitter receptors or ion channels.

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes the biological activities of various substituted furan derivatives found in the literature.

| Compound Class/Derivative | Biological Activity | Measurement | Value | Reference |

| Phenylfuranylnicotinamidines | Antimicrobial (S. aureus) | MIC | 10 µM | [5] |

| Phenylfuranylnicotinamidines | Antiproliferative (General) | GI₅₀ | 0.83 µM | [5] |

| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Antifungal (A. fumigatus) | Activity | 1.34 µg/mL | [6] |

| (5-Phenylfuran-2-yl)methanamine Derivative (Compound 25) | SIRT2 Inhibition | IC₅₀ | 2.47 µM | [7] |

| Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivative | Cytotoxicity (HeLa cells) | IC₅₀ | 62.37 µg/mL | [9][10] |

| Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivative | Antibacterial | MIC | 250 µg/mL | [9][10] |

Potential Signaling Pathways and Molecular Interactions

Based on the activities of related compounds, we can hypothesize potential signaling pathways that this compound might modulate.

1. Hypothesized Antimicrobial Mechanism

A possible mechanism for antimicrobial action could involve the inhibition of key bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis. The diagram below illustrates a hypothetical workflow for investigating this.

Caption: Hypothetical antimicrobial mechanism of action.

2. Hypothesized Anticancer Mechanism via SIRT2 Inhibition

Should the compound act as a SIRT2 inhibitor, it would prevent the deacetylation of key protein substrates, leading to downstream effects on cell cycle and apoptosis.

Caption: Hypothesized SIRT2 inhibition pathway.

Toxicity Considerations: Metabolic Activation of the Furan Ring

A critical aspect of furan pharmacology is the potential for metabolic activation by cytochrome P450 enzymes.[11] This can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which are capable of binding to macromolecules like DNA and proteins, potentially causing hepatotoxicity and carcinogenicity.[2][11] Any investigation into the biological activity of this compound must include a thorough toxicological assessment.

Caption: Potential metabolic activation pathway of furan derivatives.

Proposed Experimental Protocols

To investigate the hypothetical mechanisms of action, the following experimental protocols are proposed.

1. Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (medium only) controls, as well as a solvent control.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. In Vitro SIRT2 Inhibition Assay

-

Objective: To quantify the inhibitory activity of the compound against human SIRT2.

-

Methodology:

-

Utilize a commercially available fluorescence-based SIRT2 assay kit. These kits typically use a fluorogenic acetylated peptide substrate.

-

Prepare a range of concentrations of this compound.

-

In a 96-well plate, combine recombinant human SIRT2 enzyme, the fluorogenic substrate, and the test compound.

-

Include a known SIRT2 inhibitor (e.g., AGK2) as a positive control and a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding NAD⁺.

-

After a set incubation period at 37°C, add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

3. General Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for elucidating the mechanism of action of a novel compound like this compound.

Caption: Experimental workflow for MOA elucidation.

Conclusion

While the specific biological role of this compound remains to be elucidated, the rich pharmacology of the furan scaffold provides a strong basis for hypothesizing its potential mechanisms of action. Based on the activities of structurally related compounds, it is plausible that this molecule could exhibit antimicrobial, anticancer, or CNS activities. The proposed mechanisms, including enzyme inhibition and membrane disruption, along with the detailed experimental protocols, offer a roadmap for future research to uncover the therapeutic potential of this and other novel substituted furans. A thorough investigation into its metabolic fate and potential for toxicity will be paramount in its development as a potential therapeutic agent.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. ijabbr.com [ijabbr.com]

- 5. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Furan derivatives are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] The compound 5-Methyl-2-pentyl-3-phenylfuran features a furan core substituted with alkyl and aryl groups, suggesting potential applications where lipophilicity and aromatic interactions are crucial. A thorough understanding of the thermodynamic properties of this molecule, such as its enthalpy of formation, heat capacity, and entropy, is fundamental for predicting its stability, reactivity, and behavior in various systems, which is critical for process development, formulation, and drug design.

Given the absence of specific experimental data for this compound, this guide will focus on:

-

Providing thermodynamic data for core furan structures.

-

Detailing the methodologies for determining these properties.

-

Offering a qualitative analysis of how the substituents (methyl, pentyl, phenyl) are expected to influence the thermodynamic profile.

Thermodynamic Data of Related Furan Compounds

To provide a comparative context, the following table summarizes key thermodynamic data for furan and some of its simpler alkyl-substituted derivatives. These values serve as a reference for estimating the properties of more complex structures like this compound.

| Compound | Formula | Enthalpy of Formation (Gas, 298.15 K) ΔfH°(g) (kJ/mol) | Molar Heat Capacity (Gas, 298.15 K) Cp,gas (J/mol·K) | Reference |

| Furan | C₄H₄O | -34.8 ± 3 | 65.4 ± 1.5 | [2][3] |

| 2-Methylfuran | C₅H₆O | -80.3 ± 5 | Not explicitly stated, but measurements exist. | [2][4] |

| 2,5-Dimethylfuran | C₆H₈O | -124.6 ± 6 | Not explicitly stated, but measurements exist. | [2] |

Experimental and Computational Protocols

The determination of thermodynamic properties for organic compounds is achieved through a combination of experimental techniques and computational modeling.

Experimental Methodologies

a) Combustion Calorimetry: This is a primary method for determining the standard enthalpy of formation (ΔfH°) of combustible compounds.

-

Protocol:

-

A precisely weighed sample of the purified compound is placed in a crucible within a high-pressure vessel (bomb).

-

The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

-

The bomb is submerged in a known mass of water in a calorimeter.

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously measured to calculate the heat of combustion.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

-

b) Adiabatic Calorimetry: This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature.

-

Protocol:

-

A known mass of the sample is placed in an adiabatic calorimeter, which is thermally isolated from its surroundings.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely recorded.

-

The heat capacity is calculated from the energy input and the temperature change.

-

By performing these measurements over a range of temperatures, the temperature dependence of the heat capacity can be determined. From this data, other thermodynamic functions like entropy and enthalpy changes can be calculated.[4]

-

Computational Methodologies

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is unavailable.

a) Density Functional Theory (DFT): DFT methods are widely used to calculate the electronic structure and energies of molecules.

-

Protocol:

-

The 3D structure of the molecule (this compound) is built in silico.

-

The geometry of the molecule is optimized to find its lowest energy conformation.

-

Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

The total electronic energy is calculated.

-

The enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions, where the target molecule is related to reference compounds with known experimental enthalpies of formation.[5][6] This approach helps to cancel out systematic errors in the calculations.

-

b) High-Level Ab Initio Methods: Methods like the Feller-Petersen-Dixon (FPD) approach provide highly accurate thermochemical data.[2]

-

Protocol:

-

Similar to DFT, the process starts with geometry optimization.

-

A series of single-point energy calculations are performed with increasingly large basis sets to extrapolate to the complete basis set (CBS) limit.[2]

-

Corrections for core-valence electron correlation, scalar relativistic effects, and higher-order electronic effects are applied to achieve high accuracy.[2]

-

The total atomization energy is calculated, from which the enthalpy of formation can be derived.[2]

-

Visualization of Workflows

The following diagrams illustrate the general workflows for the experimental and computational determination of thermodynamic properties.

Caption: General experimental workflow for determining thermodynamic properties.

Caption: Workflow for computational prediction of enthalpy of formation.

Qualitative Analysis of Substituent Effects

While quantitative data is unavailable, the structural features of this compound allow for a qualitative estimation of its thermodynamic properties relative to furan:

-

Enthalpy of Formation (ΔfH°): The addition of alkyl (methyl, pentyl) and aryl (phenyl) groups to the furan ring is an exothermic process. Therefore, the enthalpy of formation of this compound is expected to be significantly more negative than that of furan or its simple alkyl derivatives. The large size and number of bonds in the molecule contribute to a more stable (lower energy) state.

-

Heat Capacity (Cp): Heat capacity is an extensive property that generally increases with molecular size and complexity. The pentyl and phenyl groups, in particular, add numerous vibrational and rotational modes to the molecule. Consequently, this compound will have a much higher molar heat capacity than furan.

-

Entropy (S°): Entropy is a measure of the molecular disorder or the number of accessible microstates. The long, flexible pentyl chain will contribute significantly to the conformational entropy of the molecule. The phenyl group also adds to the overall molecular complexity. Thus, the standard entropy of this compound will be substantially higher than that of furan.

Conclusion

This technical guide has addressed the thermodynamic properties of this compound by providing a framework for understanding and determining these essential parameters. Although direct experimental data for the target compound is currently lacking in the public domain, an analysis of related furan derivatives offers valuable context. The detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers to obtain the necessary data for this and other novel furan derivatives. Such data is indispensable for the continued development of furan-based compounds in the pharmaceutical and chemical industries.

References

Quantum Chemical Calculations for Phenylfuran Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfuran derivatives represent a significant class of heterocyclic compounds with a diverse range of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations offer a powerful in silico approach to elucidate these characteristics, enabling the rational design and optimization of novel drug candidates. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of phenylfuran compounds, with a focus on methodologies, data interpretation, and practical applications in drug development.

Core Computational Methodologies

The foundation of in silico analysis of phenylfuran compounds lies in quantum mechanical calculations that solve the Schrödinger equation for the molecular system. Among the various methods, Density Functional Theory (DFT) has emerged as the most widely used approach due to its favorable balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while providing reliable results for a wide range of molecular properties.

A typical DFT calculation involves the selection of a functional and a basis set.

-

Functionals: The choice of functional is crucial as it approximates the exchange-correlation energy, a key component of the total energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, including phenylfuran derivatives.[1][2]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-31G(d,p) , is commonly employed for geometry optimization and electronic property calculations of phenylfuran compounds.[1][3] This basis set provides a good description of the electron distribution and includes polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data that can be used to understand the structure, stability, and reactivity of phenylfuran compounds. This data is most effectively presented in structured tables for clear comparison and analysis.

Optimized Molecular Geometry

The first step in most quantum chemical studies is to determine the lowest energy three-dimensional structure of the molecule, known as the optimized geometry. This provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for 2-Phenylfuran and 3-Phenylfuran (DFT/B3LYP/6-31G(d,p))

| Parameter | 2-Phenylfuran | 3-Phenylfuran |

| Bond Lengths (Å) | ||

| C1-C2 | 1.365 | 1.432 |

| C2-C3 | 1.428 | 1.359 |

| C3-C4 | 1.369 | 1.429 |

| C4-O5 | 1.362 | 1.370 |

| O5-C1 | 1.371 | 1.370 |

| C2-C6 (Inter-ring) | 1.465 | - |

| C3-C6 (Inter-ring) | - | 1.468 |

| Bond Angles (°) ** | ||

| C1-C2-C3 | 106.9 | 106.5 |

| C2-C3-C4 | 107.5 | 107.8 |

| C3-C4-O5 | 109.8 | 109.5 |

| C4-O5-C1 | 106.0 | 106.7 |

| O5-C1-C2 | 109.8 | 109.5 |

| Dihedral Angle (°) ** | ||

| C1-C2-C6-C7 | 179.8 | - |

| C2-C3-C6-C7 | - | 179.5 |

Note: Atom numbering for the furan ring starts from the carbon adjacent to the oxygen and proceeds around the ring. C6 and C7 refer to the carbons of the phenyl ring connected to the furan ring.

Electronic Properties

The electronic properties of a molecule are critical determinants of its reactivity and intermolecular interactions. Key electronic descriptors calculated from quantum chemical methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

-

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions.

Table 2: Calculated Electronic Properties of Phenylfuran Derivatives (DFT/B3LYP/6-31G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-Phenylfuran | -5.89 | -0.75 | 5.14 | 0.72 |

| 3-Phenylfuran | -6.01 | -0.69 | 5.32 | 0.85 |

| 2-(4-Nitrophenyl)furan | -6.54 | -2.81 | 3.73 | 4.51 |

| 2-(4-Methoxyphenyl)furan | -5.42 | -0.53 | 4.89 | 1.98 |

Spectroscopic Data

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

Table 3: Calculated and Experimental Spectroscopic Data for 2-Phenylfuran

| Parameter | Calculated (DFT/B3LYP/6-31G(d,p)) | Experimental |

| UV-Vis λmax (nm) | 285 | 288 |

| ¹H NMR Chemical Shifts (ppm) | ||

| H3 | 6.45 | 6.48 |

| H4 | 6.38 | 6.41 |

| H5 | 7.42 | 7.45 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C2 | 154.2 | 154.8 |

| C3 | 105.1 | 105.5 |

| C4 | 111.8 | 112.1 |

| C5 | 142.5 | 142.9 |

Experimental Protocols

The synthesis and characterization of phenylfuran compounds are essential for validating computational predictions and for providing the physical samples for biological testing.

Synthesis of 2-Phenylfuran

Method: Negishi Coupling[4][5]

Materials:

-

Furan

-

n-Butyllithium (2.5 M in hexanes)

-

Zinc chloride

-

Bromobenzene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Tetrahydrofuran (THF), anhydrous

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

A solution of furan (0.15 mol) in anhydrous THF (100 mL) is cooled to 0 °C.

-

n-Butyllithium (0.15 mol) is added dropwise, and the solution is stirred for 3 hours.

-

The resulting suspension is added to a solution of zinc chloride (0.15 mol) in THF (100 mL) at room temperature and stirred for 1 hour to form the furyl zinc reagent.[4]

-

In a separate flask, bromobenzene (0.10 mol) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in THF (300 mL).[4]

-

The freshly prepared furyl zinc solution is transferred to the bromobenzene solution via cannula.

-

The reaction mixture is heated to 50 °C and stirred for 24 hours.[4]

-

After cooling, the reaction is quenched with 10% aqueous HCl (100 mL).

-

The aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

-

The crude product is purified by distillation (10 torr, b.p. 94 °C) to yield 2-phenylfuran.[4]

Synthesis of 3-Phenylfuran

The synthesis of 3-phenylfuran is more challenging and often involves multi-step procedures. One common approach is through the rearrangement of chalcones.[6]

Visualization of Computational Workflows and Relationships

Graphviz diagrams are used to visualize the logical flow of computational studies and the relationships between different aspects of the research.

Caption: Computational workflow for phenylfuran-based drug design.

Caption: Structure-property relationship in phenylfuran derivatives.

Application in Drug Design and Development

Quantum chemical calculations on phenylfuran compounds provide valuable insights that can guide the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8][9] The electronic descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies and dipole moments, are frequently used as independent variables in QSAR models. A statistically significant QSAR model can be used to predict the activity of novel, unsynthesized phenylfuran derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] The optimized geometry of a phenylfuran derivative obtained from quantum chemical calculations provides a realistic 3D structure for docking simulations. By understanding the binding mode and interactions of phenylfuran derivatives with their biological targets, medicinal chemists can design modifications to improve binding affinity and selectivity.

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools in the modern drug discovery pipeline for phenylfuran-based compounds. They provide a detailed understanding of the structural and electronic properties that govern biological activity. By integrating computational data with experimental synthesis and biological evaluation, researchers can accelerate the identification and optimization of novel phenylfuran derivatives with therapeutic potential. The methodologies and workflows outlined in this guide provide a framework for the effective application of these powerful in silico techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. inpressco.com [inpressco.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]

- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents [aimspress.com]

- 8. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Polysubstituted Furans: Core Methodologies and Modern Advances

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, natural product synthesis, and materials science.[1][2] Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and organic functional materials, driving continuous innovation in synthetic methodologies.[3][4] This technical guide provides an in-depth review of both classical and contemporary strategies for constructing polysubstituted furans, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Classical Approaches to Furan Synthesis

For over a century, a few key reactions have remained the bedrock of furan synthesis. These methods are valued for their reliability and the accessibility of their starting materials.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing furans.[5][6] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[7][8] While traditionally requiring harsh conditions like prolonged heating in acid, modern variations have introduced milder catalysts and conditions, including microwave assistance.[5][6]

Reaction Mechanism: The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[6] The resulting hemiacetal undergoes dehydration to yield the aromatic furan ring.[6][8] The cyclization step is typically the rate-determining step.[8]

Quantitative Data Summary

| Catalyst/Reagent | Starting Material(s) | Key Conditions | Product Substitution | Yield (%) | Reference |

| Trifluoroacetic Acid | 1,4-Diketones | CH₂Cl₂, reflux | Tri- and Tetrasubstituted | Up to 98% | [5] |

| p-TsOH | γ-Alkynyl Ketones | Benzene, reflux | Tri- or Tetrasubstituted | Good yields | [9] |

| Microwave | 2-Butene-1,4-diones | Montmorillonite K-10 | Furan derivatives | 85-95% | [5] |

Representative Experimental Protocol (Acid-Catalyzed) To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent such as toluene or dichloromethane (5 mL), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) is added. The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, washed with a saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the polysubstituted furan.[5][8][9]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classical method that produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[10][11] The reaction is typically catalyzed by amines like pyridine or ammonia.[10]

Reaction Mechanism: The process begins with the base-mediated deprotonation of the β-dicarbonyl compound to form an enolate.[11][12] This enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone in an SN2 reaction.[13] The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the furan product.[11][13]

References

- 1. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Furan synthesis [organic-chemistry.org]

- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for 5-Methyl-2-pentyl-3-phenylfuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-pentyl-3-phenylfuran is a trisubstituted furan derivative with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring alkyl and aryl moieties on the furan core, makes it a valuable intermediate for the synthesis of complex molecules, including pharmacologically active compounds and novel materials. The furan ring itself is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential transformations of this compound, aimed at facilitating its use in research and development.

Data Presentation

Table 1: Plausible Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₂₀O |

| Molecular Weight | 228.33 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 6.15 (s, 1H, furan-H), 2.60 (t, J = 7.5 Hz, 2H, -CH₂-), 2.15 (s, 3H, -CH₃), 1.60-1.70 (m, 2H, -CH₂-), 1.30-1.40 (m, 4H, -(CH₂)₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.5, 145.0, 134.0, 128.5 (2C), 128.0 (2C), 127.0, 120.0, 110.0, 31.5, 28.0, 22.5, 14.0, 12.0 |

| Mass Spectrum (EI) | m/z (%) = 228 (M⁺), 171, 157, 105, 91 |

Note: The spectroscopic data presented are predicted based on known values for similarly substituted furan derivatives and general principles of NMR and mass spectrometry. Actual experimental data may vary.[3][4][5][6][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[9][10][11][12] This protocol outlines a plausible synthesis of the target molecule starting from a suitable 1,4-diketone.

Reaction Scheme:

References

- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 3. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Paal–Knorr synthesis of furans [quimicaorganica.org]

Application Notes and Protocols for High-Throughput Screening of Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays relevant to the discovery of bioactive furan derivatives. Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The following protocols and data are intended to guide researchers in the setup and execution of HTS campaigns to identify and characterize novel furan-based therapeutic candidates.

Cell-Based Phenotypic Screening: Cytotoxicity Assessment

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired cellular response without a preconceived target.[1][2][3][4][5] A primary phenotypic screen often involves assessing the cytotoxicity of compounds against various cell lines to identify potential anticancer agents or to flag compounds with general toxicity early in the discovery process. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[6]

Quantitative Data: Cytotoxicity of Furan Derivatives

The following table summarizes the cytotoxic activity of representative furan derivatives against different cancer cell lines, as determined by the MTT assay.

| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Reference |

| FD-1 | 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile | Not Specified | >100 | [7] |

| FD-2 | Furan-based pyridine carbohydrazide | MCF-7 | 4.06 | [8] |

| FD-3 | Furan-based N-phenyl triazinone | MCF-7 | 2.96 | [8] |

| FD-4 | Aryl furan derivative | E. coli (antibacterial) | Not Specified (active) | [9] |

| FD-5 | Aryl furan derivative | S. aureus (antibacterial) | Not Specified (active) | [9] |

Experimental Protocol: MTT Assay for High-Throughput Screening

This protocol is designed for a 96-well plate format, suitable for HTS.

Materials:

-

Furan derivative compound library (dissolved in DMSO)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

96-well clear flat-bottom tissue culture plates

-

Multichannel pipette and sterile tips

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the furan derivative compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: HTS Workflow for Cytotoxicity Screening

Biochemical Assay: Inhibition of Tau Fibril Formation

The aggregation of the tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Identifying small molecules that can inhibit this process is a promising therapeutic strategy. The Thioflavin T (ThT) fluorescence assay is a common method used to screen for inhibitors of tau fibrillization. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.[8]

Quantitative Data: Inhibition of Tau Aggregation by Furan Derivatives

The following table presents data for furan derivatives identified as inhibitors of heparin-induced tau fibrillization.

| Compound ID | Furan Derivative Scaffold | Target | IC50 (µM) | Assay | Reference |

| FD-6 | 2,3-di(furan-2-yl)-quinoxaline | Tau K18 Fragment | 1-3 | ThT Fluorescence | |

| FD-7 | 2,3-di(furan-2-yl)-quinoxaline | Tau K18 Fragment | 1-3 | ThT Fluorescence |

Experimental Protocol: Thioflavin T Assay for Tau Aggregation Inhibitors

This protocol is adapted for a 96-well black, clear-bottom plate format, ideal for fluorescence-based HTS.

Materials:

-

Recombinant tau protein (e.g., K18 fragment)

-

Heparin (to induce aggregation)

-

Thioflavin T (ThT) solution

-

Furan derivative compound library (in DMSO)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 7.0, containing 2 mM DTT)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-485 nm)[8][11]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant tau protein in the assay buffer.

-

Prepare a stock solution of heparin in the assay buffer.

-

Prepare a stock solution of ThT in water and filter sterilize.

-

Prepare dilutions of the furan derivative compounds in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 50 µL:

-

Assay buffer

-

Furan derivative compound or vehicle (DMSO)

-

Recombinant tau protein (final concentration, e.g., 20 µM)

-

Heparin (final concentration, e.g., 20 µM)

-

-

Include controls: no tau (blank), tau + heparin (positive control for aggregation), and tau alone (negative control).

-

-

Incubation:

-

Seal the plate and incubate at 37°C with gentle shaking for 18-24 hours to allow for fibril formation.

-

-

ThT Addition and Measurement:

-

After incubation, add 50 µL of 25 µM ThT solution to each well.

-

Incubate for an additional 1 hour at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.[8]

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Calculate the percentage of inhibition of tau aggregation for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization: Tau Aggregation and Inhibition Pathway

Target-Based Biochemical Assay: N-acetyl Glutamate Synthase (NAGS) Inhibition

N-acetyl glutamate synthase (NAGS) is a mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG), an essential allosteric activator of the first enzyme of the urea cycle.[12] Inhibition of NAGS can be a therapeutic strategy for certain metabolic disorders. A high-throughput assay can be developed to screen for furan derivative inhibitors of NAGS.

Quantitative Data: Inhibition of NAGS

Currently, there is limited public data on the inhibition of NAGS by furan derivatives. The table below is a template for recording such data.

| Compound ID | Furan Derivative Scaffold | Target | IC50 (µM) | Assay | Reference |

| FD-X | (To be identified) | NAGS | (To be determined) | UPLC-MS/MS | (Future Study) |

Experimental Protocol: Hypothetical HTS for NAGS Inhibitors

This protocol is based on the known function of NAGS and is adapted for an HTS format using UPLC-MS/MS for detection.

Materials:

-

Recombinant human NAGS enzyme

-

L-glutamate

-

Acetyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 10 mM MgCl₂)

-

Furan derivative compound library (in DMSO)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

384-well assay plates

-

UPLC-MS/MS system

Procedure:

-

Assay Setup:

-

In a 384-well plate, add 5 µL of the furan derivative compound solution or vehicle (DMSO).

-

Add 10 µL of a solution containing L-glutamate and Acetyl-CoA in assay buffer.

-

To initiate the reaction, add 5 µL of recombinant NAGS enzyme in assay buffer.

-

Include controls: no enzyme (blank), and no inhibitor (positive control for enzyme activity).

-

-

Enzymatic Reaction:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Reaction Quenching:

-

Stop the reaction by adding 10 µL of the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples for the amount of N-acetylglutamate (NAG) produced using a UPLC-MS/MS method.

-

Data Analysis:

-

Quantify the amount of NAG produced in each well.

-

Calculate the percentage of NAGS inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value for active compounds.

Visualization: NAGS Catalytic Reaction and Inhibition

Phenotypic Screening: Inhibition of Gluconeogenesis

Excessive hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes. Screening for compounds that inhibit this pathway in liver cells is a relevant phenotypic approach.

Quantitative Data: Inhibition of Gluconeogenesis by Furan Derivatives

| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Assay | Reference |

| SL010110 | Furan-2-carboxylic acid derivative | Not Specified | (Active) | Gluconeogenesis Inhibition | [13] |

| 10v | Furan-2-carboxylic acid derivative | Not Specified | (Improved Potency) | Gluconeogenesis Inhibition | [13] |

Experimental Protocol: High-Throughput Gluconeogenesis Assay

This protocol describes a cell-based assay to measure glucose production in primary hepatocytes or hepatoma cell lines (e.g., HepG2).

Materials:

-

Primary hepatocytes or HepG2 cells

-

Glucose-free DMEM

-

Gluconeogenic substrates (e.g., lactate and pyruvate)

-

Furan derivative compound library (in DMSO)

-

Glucose oxidase assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Starvation:

-

Seed hepatocytes in a 96-well plate and grow to confluency.

-

Wash the cells with PBS and incubate in glucose-free DMEM for 6-24 hours to deplete intracellular glycogen stores.[14]

-

-

Compound and Substrate Treatment:

-

Replace the starvation medium with fresh glucose-free DMEM containing the furan derivative compounds or vehicle (DMSO).

-

After a 1-hour pre-incubation with the compounds, add the gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate).

-

Incubate for 3-6 hours at 37°C.

-

-

Glucose Measurement:

-

Collect the culture medium from each well.

-

Measure the glucose concentration in the medium using a glucose oxidase assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the amount of glucose produced in each well.

-

Determine the percentage of inhibition of gluconeogenesis for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value for active compounds.

Visualization: Simplified Gluconeogenesis Pathway and Inhibition

References

- 1. Understanding the Role of Phenotypic Assays in Drug Research – Synexa Life Sciences [synexagroup.com]

- 2. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 9. ijabbr.com [ijabbr.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 12. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

Application Note: Analytical Method for the Detection of 5-Methyl-2-pentyl-3-phenylfuran

Abstract